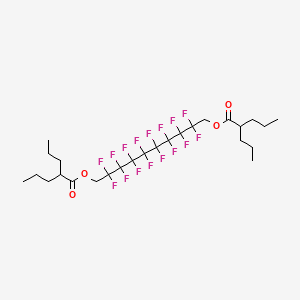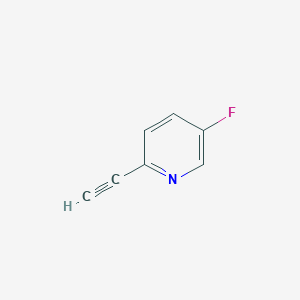
(7-溴-1H-吲哚-2-基)甲醇
描述
“(7-Bromo-1H-indol-2-yl)methanol” is a chemical compound with the molecular formula C9H8BrNO and a molecular weight of 226.07 g/mol. It is a derivative of 7-substituted indole .
Molecular Structure Analysis
The InChI code for “(7-Bromo-1H-indol-2-yl)methanol” is 1S/C9H8BrNO/c10-8-3-1-2-7-6 (5-12)4-11-9 (7)8/h1-4,11-12H,5H2 . This indicates the presence of a bromine atom at the 7th position of the indole ring and a methanol group attached to the 2nd position of the indole ring .
Physical And Chemical Properties Analysis
“(7-Bromo-1H-indol-2-yl)methanol” is a solid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C .
科学研究应用
合成和化学分析
已经对各种吲哚衍生物的合成和分析进行了研究,包括与(7-溴-1H-吲哚-2-基)甲醇相关的衍生物。例如,Rubab等人(2017)探讨了2-(1H-吲哚-3-基)乙酸在各种化学反应中的转化,导致产生具有抗菌和抗酶潜力的化合物(Rubab et al., 2017)。同样,Narayana等人(2009)研究了从各种吲哚-2-羰肼衍生物合成杂环化合物,展示了它们的抗菌、抗炎和抗增殖活性(Narayana et al., 2009)。
生物和药物研究
已经探索了溴色氨酸衍生物的生物活性,这些衍生物与(7-溴-1H-吲哚-2-基)甲醇密切相关。Segraves和Crews(2005)从Thorectidae海绵中鉴定了几种新的溴色氨酸衍生物,发现这些化合物抑制了某些细菌的生长(Segraves & Crews, 2005)。
材料科学和催化
在材料科学领域,Zhou等人(2018)描述了一种涉及二芳基(1 H-吲哚-2-基)甲醇的新反应,这可能与(7-溴-1H-吲哚-2-基)甲醇的合成相关。他们的研究重点是这些化合物的脱羟基化和位选择性二磺酰化(Zhou et al., 2018)。
光反应和合成
Kametani等人(1978)对9-氧代-9H-吡咯并[1,2-a]吲哚的光氧化进行了研究,这个过程可能适用于(7-溴-1H-吲哚-2-基)甲醇衍生物的研究(Kametani et al., 1978)。
安全和危害
作用机制
Target of Action
It is known that indole derivatives, which include (7-bromo-1h-indol-2-yl)methanol, have a broad spectrum of biological activities . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
(7-Bromo-1H-indol-2-yl)methanol, as an indole derivative, may affect various biochemical pathways. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that (7-Bromo-1H-indol-2-yl)methanol could potentially influence a wide range of biochemical pathways and their downstream effects.
Result of Action
Given the broad biological activities of indole derivatives , it can be inferred that the compound could potentially have diverse molecular and cellular effects.
生化分析
Biochemical Properties
(7-Bromo-1H-indol-2-yl)methanol plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, indole derivatives, including (7-Bromo-1H-indol-2-yl)methanol, have been found to inhibit cholinesterase activity . This interaction is significant as cholinesterase enzymes are involved in the breakdown of acetylcholine, a neurotransmitter. By inhibiting these enzymes, (7-Bromo-1H-indol-2-yl)methanol can potentially modulate neurotransmission and affect various physiological processes.
Cellular Effects
(7-Bromo-1H-indol-2-yl)methanol influences various types of cells and cellular processes. Indole derivatives, including (7-Bromo-1H-indol-2-yl)methanol, have shown antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These effects are mediated through the modulation of cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can bind to multiple receptors with high affinity, influencing cell function and potentially leading to therapeutic applications.
Molecular Mechanism
The molecular mechanism of (7-Bromo-1H-indol-2-yl)methanol involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes and receptors, leading to enzyme inhibition or activation and changes in gene expression . For instance, indole derivatives have been found to inhibit cholinesterase activity, which can affect neurotransmission and other physiological processes. Additionally, (7-Bromo-1H-indol-2-yl)methanol may interact with other biomolecules, leading to various biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (7-Bromo-1H-indol-2-yl)methanol can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including (7-Bromo-1H-indol-2-yl)methanol, can undergo degradation under certain conditions . This degradation can affect the compound’s activity and its impact on cellular processes over time.
Dosage Effects in Animal Models
The effects of (7-Bromo-1H-indol-2-yl)methanol vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antiviral, anti-inflammatory, and anticancer activities . At higher doses, (7-Bromo-1H-indol-2-yl)methanol may cause toxic or adverse effects. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
(7-Bromo-1H-indol-2-yl)methanol is involved in various metabolic pathways. Indole derivatives, including this compound, can interact with enzymes and cofactors, affecting metabolic flux and metabolite levels . For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways play a crucial role in determining the compound’s biological activity and its effects on cellular processes.
Transport and Distribution
The transport and distribution of (7-Bromo-1H-indol-2-yl)methanol within cells and tissues are essential for its biological activity. This compound can interact with transporters and binding proteins, affecting its localization and accumulation . For instance, indole derivatives can be transported across cell membranes by specific transporters, influencing their distribution within different cellular compartments and tissues.
Subcellular Localization
The subcellular localization of (7-Bromo-1H-indol-2-yl)methanol is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives can localize to the nucleus, mitochondria, or other organelles, where they exert their biological effects. The subcellular localization of (7-Bromo-1H-indol-2-yl)methanol can influence its interaction with biomolecules and its impact on cellular processes.
属性
IUPAC Name |
(7-bromo-1H-indol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-8-3-1-2-6-4-7(5-12)11-9(6)8/h1-4,11-12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRESNFOVIGJKPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660417 | |
| Record name | (7-Bromo-1H-indol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53590-63-9 | |
| Record name | (7-Bromo-1H-indol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


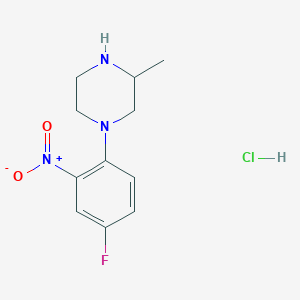



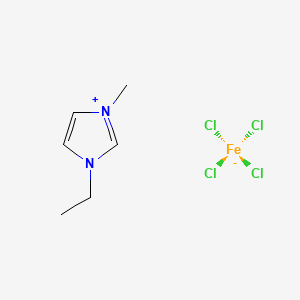
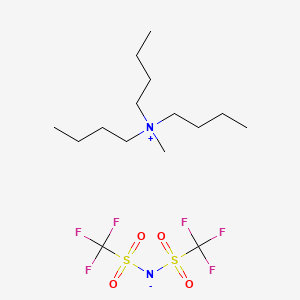

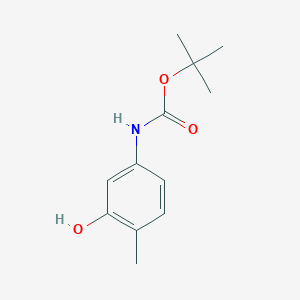
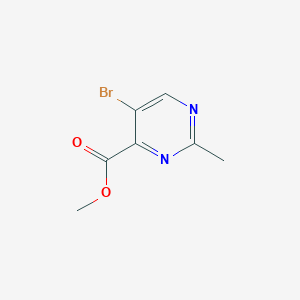
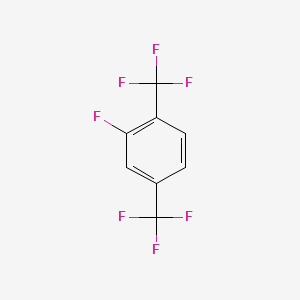
![5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1437235.png)
